molecular formula C11H17N5 B14008776 N,9-dipropylpurin-2-amine CAS No. 91194-67-1

N,9-dipropylpurin-2-amine

Cat. No.: B14008776
CAS No.: 91194-67-1
M. Wt: 219.29 g/mol
InChI Key: NSIIYUZBJILXTR-UHFFFAOYSA-N
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Description

N,9-Dipropylpurin-2-amine is a 2,6,9-trisubstituted purine derivative with a molecular formula of C₁₁H₁₇N₅ (InChIKey: NSIIYUZBJILXTR-UHFFFAOYSA-N) . The compound features two propyl groups attached to the purine core at the N-2 and C-9 positions (Figure 1). Its structure enables diverse intermolecular interactions, including hydrogen bonding via the amine group and hydrophobic interactions through the alkyl chains. The compound’s physicochemical properties, such as moderate lipophilicity (logP ~2.5) and molecular weight (231.29 g/mol), make it a candidate for pharmaceutical exploration, particularly in kinase inhibition or nucleotide analog research .

Properties

CAS No.

91194-67-1

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N,9-dipropylpurin-2-amine

InChI

InChI=1S/C11H17N5/c1-3-5-12-11-13-7-9-10(15-11)16(6-4-2)8-14-9/h7-8H,3-6H2,1-2H3,(H,12,13,15)

InChI Key

NSIIYUZBJILXTR-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC=C2C(=N1)N(C=N2)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,9-dipropylpurin-2-amine typically involves the alkylation of purine derivatives. One common method is the reaction of purine with propyl halides in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N,9-dipropylpurin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the propyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of oxidized purine derivatives.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted purine derivatives with different alkyl or aryl groups.

Scientific Research Applications

N,9-dipropylpurin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential role in modulating biological processes, particularly those involving nucleotides.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,9-dipropylpurin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in nucleotide metabolism, thereby affecting cellular processes.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical differences between N,9-dipropylpurin-2-amine and related purine derivatives:

Compound Name Molecular Formula Substituents (Positions) Key Features References
This compound C₁₁H₁₇N₅ - Propyl (N-2, C-9) - Linear alkyl chains enhance lipophilicity
- No halogen/aromatic groups
N-Benzyl-9-isopropylpurin-6-amine C₁₅H₁₇N₅ - Benzyl (N-6), isopropyl (C-9) - Aromatic benzyl group enables π-π stacking
- Higher molecular weight (267.34 g/mol)
2-Chloro-9-isopropyl-N,N-dimethylpurin-6-amine C₁₀H₁₅ClN₅ - Chloro (C-2), dimethylamino (N-6), isopropyl (C-9) - Chlorine enhances electrophilicity
- Dimethylamino increases basicity (pKa ~8.5)
9-(2-Methylpropyl)-6-propylsulfanylpurin-2-amine C₁₂H₁₉N₅S - 2-Methylpropyl (C-9), propylsulfanyl (C-6) - Sulfur atom improves thiol-mediated reactivity
- Branched alkyl chain reduces solubility
2-Chloro-N-(3-methylbutenyl)-9-isopropylpurin-6-amine C₁₃H₁₈ClN₅ - Chloro (C-2), isopentenyl (N-6), isopropyl (C-9) - Alkenyl group introduces stereochemical complexity
- Higher logP (estimated ~3.1)

Crystallographic and Intermolecular Interactions

  • This compound : Predicted to form weak C–H∙∙∙N hydrogen bonds and van der Waals interactions due to flexible alkyl chains, leading to less dense crystal packing compared to aromatic analogs .
  • N-Benzyl-9-isopropylpurin-6-amine : Exhibits N–H∙∙∙N hydrogen-bonded dimers and C–H∙∙∙π interactions, stabilizing a 3D network (space group P2₁/c) .
  • 2-Chloro-9-isopropyl-N,N-dimethylpurin-6-amine: Chloro and dimethylamino groups create a planar molecular arrangement, with R-factor = 0.038 in X-ray studies .

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